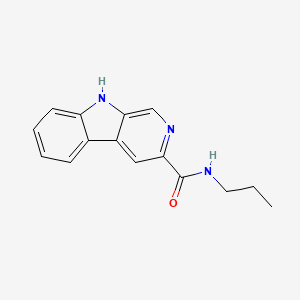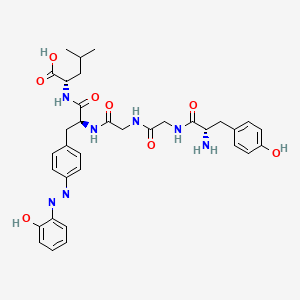
N-Propyl-9H-beta-carboline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-9H-beta-carboline-3-carboxamide is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridine ring fused to an indole skeleton. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-9H-beta-carboline-3-carboxamide typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with propionaldehyde under acidic conditions to form the beta-carboline core. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the beta-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted beta-carbolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex beta-carboline derivatives with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated potential therapeutic applications, including anxiolytic, antitumor, and antiparasitic activities
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Propyl-9H-beta-carboline-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to act on the GABA-A receptor complex, where it can function as an inverse agonist, modulating the receptor’s activity and influencing neurological processes . This interaction can lead to effects such as anxiolysis, memory enhancement, and anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
Methyl-beta-carboline-3-carboxylate: Known for its anxiolytic and memory-enhancing properties.
N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide: Exhibits significant antiparasitic activity.
N-(4-hydroxyphenyl)-9H-beta-carboline-3-carboxamide: Demonstrates anxiolytic effects.
Uniqueness
N-Propyl-9H-beta-carboline-3-carboxamide is unique due to its specific propyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its ability to cross the blood-brain barrier, making it particularly effective in neurological applications.
Properties
| 78538-81-5 | |
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-propyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-7-16-15(19)13-8-11-10-5-3-4-6-12(10)18-14(11)9-17-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,19) |
InChI Key |
YZUGVXHEVCIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






phosphanium](/img/structure/B14439174.png)


